FtsZ-IN-2

Description

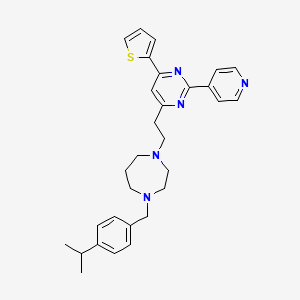

Properties

Molecular Formula |

C30H35N5S |

|---|---|

Molecular Weight |

497.7 g/mol |

IUPAC Name |

1-[(4-propan-2-ylphenyl)methyl]-4-[2-(2-pyridin-4-yl-6-thiophen-2-ylpyrimidin-4-yl)ethyl]-1,4-diazepane |

InChI |

InChI=1S/C30H35N5S/c1-23(2)25-8-6-24(7-9-25)22-35-16-4-15-34(18-19-35)17-12-27-21-28(29-5-3-20-36-29)33-30(32-27)26-10-13-31-14-11-26/h3,5-11,13-14,20-21,23H,4,12,15-19,22H2,1-2H3 |

InChI Key |

HHBJKRDUQQNPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCCN(CC2)CCC3=CC(=NC(=N3)C4=CC=NC=C4)C5=CC=CS5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of FtsZ Inhibitors on FtsZ Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and characterize novel antibacterial targets and their inhibitors. One of the most promising targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a prokaryotic homolog of eukaryotic tubulin.[1] FtsZ is a GTPase that is central to bacterial cell division, forming the Z-ring at the division site, which is crucial for cytokinesis.[1][2] Inhibition of FtsZ polymerization disrupts cell division, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the mechanism of action of FtsZ inhibitors, with a focus on their effects on FtsZ polymerization. While specific quantitative data for the inhibitor FtsZ-IN-2 is limited in the public domain, this guide will use the well-characterized FtsZ inhibitor C109 as a detailed case study to illustrate the experimental approaches and data interpretation in this field.

Introduction to FtsZ and Its Role in Bacterial Cell Division

FtsZ is a highly conserved protein found in almost all bacteria and many archaea.[1] It plays a pivotal role in the initiation of cell division by polymerizing into protofilaments at the mid-cell, forming a dynamic structure known as the Z-ring.[1][2] This ring acts as a scaffold, recruiting other proteins necessary for the formation of the division septum. The polymerization of FtsZ is a GTP-dependent process, and the hydrolysis of GTP to GDP is associated with the dynamic turnover of FtsZ protofilaments within the Z-ring.[3] The essential and highly conserved nature of FtsZ makes it an attractive target for the development of new broad-spectrum antibiotics.[4]

This compound: An Inhibitor of FtsZ

Case Study: The FtsZ Inhibitor C109

To provide a detailed understanding of how FtsZ inhibitors are characterized, this section focuses on the benzothiadiazole derivative, C109.

Mechanism of Action of C109

C109 is a potent inhibitor of FtsZ that has been shown to disrupt bacterial cell division. Its mechanism of action involves the inhibition of FtsZ's GTPase activity and, in some bacterial species, the prevention of FtsZ polymerization.[6][7]

Quantitative Data on C109's Activity

The inhibitory effects of C109 on FtsZ have been quantified against the protein from several bacterial species, demonstrating its potential as a broad-spectrum agent.

| Parameter | S. aureus FtsZ | B. cenocepacia FtsZ | P. aeruginosa FtsZ | A. baumannii FtsZ | Reference |

| GTPase Activity IC50 | 1.5 µM | 8.2 µM | 3.5 µM | 11.84 µM | [6],[7] |

| Effect on Polymerization | No direct inhibition of in vitro polymerization | Inhibition of polymerization | Inhibition of polymerization | Inhibition of polymerization | [6],[7] |

Note: The differing effects of C109 on the polymerization of FtsZ from different species, despite inhibiting GTPase activity in all, suggests a nuanced mechanism of action that may depend on subtle structural differences in the FtsZ protein across species.

Experimental Protocols for Characterizing FtsZ Inhibitors

The following protocols are standard methods used to investigate the mechanism of action of FtsZ inhibitors like C109.

FtsZ Purification

Purification of FtsZ is the first critical step for in vitro assays. A common method involves overexpression of the ftsZ gene in E. coli and subsequent purification using affinity and size-exclusion chromatography.

GTPase Activity Assay

The effect of an inhibitor on the GTPase activity of FtsZ is a key indicator of its mechanism of action. A widely used method is the malachite green phosphate assay.

-

Principle: This colorimetric assay measures the amount of inorganic phosphate released from GTP hydrolysis by FtsZ.

-

Protocol:

-

Purified FtsZ is incubated with the inhibitor at various concentrations.

-

GTP is added to initiate the reaction.

-

After a defined incubation period, the reaction is stopped, and the malachite green reagent is added.

-

The absorbance is measured at a specific wavelength (e.g., 620 nm), and the amount of phosphate released is calculated from a standard curve.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

-

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the assembly of FtsZ into protofilaments in real-time.

-

Principle: The scattering of light increases as FtsZ monomers polymerize into larger structures. This change in light scattering is proportional to the mass of the polymer.

-

Protocol:

-

A solution of purified FtsZ in a suitable polymerization buffer is placed in a fluorometer or spectrophotometer.

-

The inhibitor is added at the desired concentration.

-

Polymerization is initiated by the addition of GTP.

-

The change in light scattering at a 90° angle is monitored over time at a specific wavelength (e.g., 350 nm).[8]

-

Sedimentation Assay

This assay provides a quantitative measure of FtsZ polymer formation.

-

Principle: FtsZ polymers are larger and heavier than monomers and can be separated by centrifugation.

-

Protocol:

-

FtsZ is incubated with or without the inhibitor under polymerizing conditions (i.e., in the presence of GTP).

-

The reaction mixture is centrifuged at high speed to pellet the polymers.

-

The supernatant (containing monomers) and the pellet (containing polymers) are separated.

-

The amount of protein in each fraction is quantified, typically by SDS-PAGE and densitometry.[3]

-

Visualizing the Mechanism of Action

Diagrams are essential for illustrating the complex biological processes involved in FtsZ polymerization and its inhibition.

Caption: FtsZ polymerization and inhibition pathway.

Caption: Experimental workflow for FtsZ inhibitor characterization.

Conclusion and Future Directions

FtsZ remains a compelling target for the development of novel antibiotics. While inhibitors like this compound show promise, a thorough understanding of their mechanism of action is paramount for their advancement as therapeutic agents. The detailed characterization of compounds like C109 provides a clear roadmap for the evaluation of new FtsZ inhibitors. Future research should focus on obtaining detailed quantitative and structural data for a wider range of FtsZ inhibitors to facilitate the design of more potent and specific drugs. The continued exploration of the FtsZ binding pockets, including the nucleotide-binding site and the allosteric interdomain cleft, will be crucial in overcoming the challenge of antibiotic resistance.[9]

References

- 1. FtsZ - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. Bactericidal and Anti-Biofilm Activity of the FtsZ Inhibitor C109 against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

FtsZ-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of FtsZ-IN-2, a potent inhibitor of the bacterial cell division protein FtsZ. FtsZ is a critical and highly conserved protein in prokaryotes, playing a central role in the formation of the Z-ring at the division site, making it an attractive target for novel antibacterial agents. This compound, also identified as Compound 19 in scientific literature, has demonstrated significant anti-staphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA).

Discovery and Rationale

This compound was identified as part of a research effort to develop novel antibacterial agents targeting the essential bacterial cell division protein, FtsZ. The rationale behind targeting FtsZ is its crucial role in bacterial cytokinesis and its high degree of conservation across a wide range of bacterial species, coupled with the absence of a close homolog in eukaryotes, which suggests a potential for selective toxicity. This compound emerged from a series of 2,6-difluoro-3-alkyloxybenzamide analogs designed to improve the pharmaceutical properties of an earlier generation of FtsZ inhibitors. Its discovery was a result of structure-activity relationship (SAR) studies aimed at enhancing potency and drug-like characteristics. Specifically, this compound was investigated for its potential to combat pathogens relevant to cystic fibrosis.[1]

Chemical Synthesis Pathway

The chemical synthesis of this compound, or 3-(Cyanomethoxy)-2,6-difluorobenzamide, is a multi-step process. The synthesis pathway described in the literature provides a clear method for its preparation, which is crucial for researchers aiming to replicate or build upon these findings.

The primary synthesis route involves the alkylation of a phenol precursor. The commercially available 2,6-difluoro-3-methoxybenzamide is first demethylated to yield the corresponding phenol, 2,6-difluoro-3-hydroxybenzamide. This intermediate is then alkylated with chloroacetonitrile in the presence of a base, such as potassium carbonate, to yield the final product, this compound.

Below is a diagram illustrating the logical flow of the synthesis:

Quantitative Data Summary

This compound has been evaluated for its antibacterial efficacy against various bacterial strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| This compound (Compound 19) | Methicillin-sensitive Staphylococcus aureus (MSSA) | 2 | [1] |

| This compound (Compound 19) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [1] |

Mechanism of Action: FtsZ Inhibition

This compound exerts its antibacterial effect by inhibiting the function of the FtsZ protein. FtsZ polymerizes in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell. This Z-ring is a dynamic structure that serves as a scaffold for the recruitment of other cell division proteins and is believed to generate the constrictive force necessary for cytokinesis.

This compound is reported to inhibit the GTPase activity of FtsZ. The hydrolysis of GTP by FtsZ is crucial for the dynamic turnover of FtsZ polymers within the Z-ring. By inhibiting this activity, this compound likely disrupts the normal assembly and disassembly dynamics of the Z-ring, leading to a failure of cell division and ultimately bacterial cell death. This disruption of cell division often results in a characteristic filamentous phenotype in rod-shaped bacteria or cell enlargement in cocci.

The proposed signaling pathway for FtsZ inhibition is depicted below:

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the synthesis and evaluation of this compound.

Chemical Synthesis of 3-(Cyanomethoxy)-2,6-difluorobenzamide (this compound)

Materials:

-

2,6-difluoro-3-hydroxybenzamide

-

Chloroacetonitrile

-

Potassium carbonate (K2CO3)

-

Solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

To a solution of 2,6-difluoro-3-hydroxybenzamide in a suitable solvent, add potassium carbonate.

-

Add chloroacetonitrile to the reaction mixture.

-

Heat the mixture at an appropriate temperature (e.g., 60 °C) and stir for several hours or overnight until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Bacterial strains (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria without the compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

The general experimental workflow for evaluating a potential FtsZ inhibitor is outlined in the following diagram:

Note on Biochemical Assays: While this compound is reported to inhibit GTPase activity, the specific detailed protocols for the biochemical characterization of this compound (e.g., FtsZ polymerization and GTPase assays) were not available in the public domain at the time of this writing. Researchers should refer to established protocols for these assays and adapt them for the evaluation of this compound. These assays typically involve purified FtsZ protein and monitor polymerization through light scattering or sedimentation, and GTP hydrolysis through the detection of released phosphate.

References

An In-Depth Technical Guide to the Binding Affinity and Kinetics of FtsZ Inhibitors

A note to the reader: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific binding affinity or kinetic data for a compound designated "FtsZ-IN-2." Therefore, this guide provides a broader technical overview of the principles and methodologies used to characterize the interaction of small molecule inhibitors with the FtsZ protein. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working on the discovery and characterization of novel FtsZ inhibitors.

Introduction: FtsZ as a Prime Antibacterial Target

The escalating threat of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on underexploited cellular targets. The bacterial cell division protein, Filamenting temperature-sensitive mutant Z (FtsZ), has emerged as a highly attractive target. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis. It polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure at the mid-cell that serves as a scaffold for the assembly of the divisome complex and generates constrictive force.[1] Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death, making it a promising target for the development of new antibiotics.[2][3]

Small molecule inhibitors of FtsZ can be broadly categorized based on their mechanism of action. Some inhibitors prevent the polymerization of FtsZ, while others can hyper-stabilize FtsZ polymers, leading to a loss of the dynamic instability required for proper Z-ring function.[4][5] Understanding the binding affinity and kinetics of these inhibitors is crucial for their development as therapeutic agents.

Quantitative Analysis of FtsZ-Inhibitor Interactions

The characterization of a potential FtsZ inhibitor involves the quantitative measurement of its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). Several biophysical techniques are commonly employed for this purpose. The following tables summarize representative quantitative data for well-characterized FtsZ inhibitors.

| Inhibitor | FtsZ Variant | Method | Binding Affinity (Kd) | Reference |

| PC190723 | S. aureus FtsZ | Fluorescence Anisotropy | 0.1 µM | [6] |

| (R)-17 | B. subtilis FtsZ | Fluorescence Anisotropy | 0.2 µM | [1] |

| Compound 1 | B. subtilis FtsZ | Fluorescence Anisotropy | 0.5 µM | [1] |

| (S)-9 (fluorescent probe) | B. subtilis FtsZ | Fluorescence Polarization | 8 µM | [2] |

| (R)-10 (fluorescent probe) | B. subtilis FtsZ | Fluorescence Polarization | 2 µM | [2] |

| C11 | S. aureus FtsZ | Light Scattering (IC50) | 47.97 µM | [7] |

| Zantrin Z1 | E. coli FtsZ | GTPase Assay (IC50) | 4 µM | [8] |

| Zantrin Z2 | E. coli FtsZ | GTPase Assay (IC50) | 25 µM | [8] |

Table 1: Binding Affinities of Various FtsZ Inhibitors.

| Inhibitor | FtsZ Variant | Method | Association Rate (kon) | Dissociation Rate (koff) | Reference |

| MciZ peptide | B. subtilis FtsZ | Isothermal Titration Calorimetry | Not Reported | Not Reported | [9][10] |

| Cinnamaldehyde | E. coli FtsZ | Isothermal Titration Calorimetry | Not Reported | Not Reported | [11] |

Table 2: Kinetic Parameters of FtsZ Inhibitors. Note: Detailed kinetic rate constants for small molecule FtsZ inhibitors are not as commonly reported in the literature as affinity constants.

Experimental Protocols for Characterizing FtsZ-Inhibitor Interactions

A variety of in vitro assays are utilized to determine the binding affinity and kinetics of FtsZ inhibitors. These assays are crucial for validating direct interaction with the target protein and for structure-activity relationship (SAR) studies.[12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (e.g., FtsZ inhibitor) to a ligand (e.g., FtsZ protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This allows for the determination of both kinetic parameters (k_on and k_off) and the equilibrium dissociation constant (K_d).

Experimental Workflow for SPR Analysis:

Figure 1: Workflow for SPR analysis of FtsZ-inhibitor binding.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution of the inhibitor is titrated into a solution containing the FtsZ protein. The resulting heat changes are measured, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow for ITC Analysis:

Figure 2: Workflow for ITC analysis of FtsZ-inhibitor binding.

Fluorescence Polarization (FP) / Fluorescence Anisotropy (FA)

FP/FA is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a probe). In the context of FtsZ, a fluorescently labeled ligand that binds to FtsZ is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger FtsZ protein, its tumbling is restricted, leading to an increase in polarization. In a competition assay, an unlabeled inhibitor will displace the fluorescent probe, causing a decrease in polarization, which can be used to determine the inhibitor's binding affinity.[2][6][13]

Experimental Workflow for FP/FA Competition Assay:

Figure 3: Workflow for FP/FA competition assay.

FtsZ Polymerization and Inhibition Pathway

The dynamic polymerization of FtsZ is a critical process for bacterial cell division. This process is initiated by the binding of GTP to FtsZ monomers, which then self-assemble into protofilaments. These protofilaments further associate to form the Z-ring. GTP hydrolysis within the polymer leads to a conformational change that destabilizes the filament, resulting in depolymerization. This dynamic turnover is essential for the function of the Z-ring. FtsZ inhibitors can interfere with this process at various stages.

Signaling Pathway of FtsZ Polymerization and Inhibition:

Figure 4: FtsZ polymerization pathway and points of inhibition.

Conclusion

The characterization of the binding affinity and kinetics of novel FtsZ inhibitors is a cornerstone of modern antibacterial drug discovery. While specific data for "this compound" is not currently available, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of any new chemical entity targeting FtsZ. A multi-faceted approach, combining techniques such as SPR, ITC, and fluorescence-based assays, is essential for a comprehensive understanding of an inhibitor's mechanism of action and for guiding its optimization into a clinically viable therapeutic. Continued research in this area holds significant promise for addressing the urgent global health challenge of antibiotic resistance.

References

- 1. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Spectrum of Activity of FtsZ Inhibitor PC190723

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[1][2] This guide provides a comprehensive overview of the preliminary studies on the spectrum of activity of PC190723, a potent inhibitor of FtsZ. PC190723 demonstrates significant bactericidal activity, particularly against Gram-positive bacteria, by stabilizing FtsZ polymers and disrupting the formation of the Z-ring, a critical step in bacterial cytokinesis.[1][3] This document details the quantitative antimicrobial data, in-depth experimental protocols for its evaluation, and a visual representation of its mechanism of action and associated experimental workflows.

Introduction to FtsZ and PC190723

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a highly conserved GTPase essential for bacterial cell division.[2] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome. The dynamic nature of the Z-ring is critical for its constrictive function, leading to cell division.[1] Inhibition of FtsZ function blocks bacterial proliferation, making it an attractive target for novel antibiotics.[2]

PC190723 is a benzamide derivative that has been identified as a potent and specific inhibitor of FtsZ.[4] It exhibits strong antibacterial activity against several Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Unlike many antibiotics that target cell wall synthesis or protein translation, PC190723 acts by modulating the assembly dynamics of FtsZ.[6][7]

Spectrum of Activity of PC190723

The antibacterial activity of PC190723 has been evaluated against a range of bacterial species. The compound shows potent activity against staphylococci and Bacillus subtilis, but is significantly less effective against other Gram-positive bacteria like enterococci and streptococci, and generally inactive against Gram-negative bacteria.[1][8]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The following tables summarize the MIC values of PC190723 against various bacterial strains as reported in preliminary studies.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 1 | [9] |

| Staphylococcus aureus | ATCC 19636 | 1 | [9] |

| Methicillin-sensitive S. aureus (MSSA) | Clinical Isolates | 0.5 - 1.0 | [4] |

| Methicillin-resistant S. aureus (MRSA) | Clinical Isolates | 0.5 - 1.0 | [4] |

| Bacillus subtilis | - | ~1 | [5] |

Table 1: In Vitro Activity of PC190723 Against Susceptible Gram-Positive Bacteria

| Organism | Activity | Reference |

| Enterococcus species | Weakly active | [8] |

| Streptococcus species | Weakly active | [8] |

| Escherichia coli | Inactive | [1][3] |

Table 2: Spectrum of Activity of PC190723 Against Other Bacteria

Mechanism of Action

PC190723 functions as a stabilizer of FtsZ polymers, a mechanism analogous to the action of paclitaxel (Taxol) on eukaryotic tubulin.[1][3] It binds to a site on FtsZ distinct from the GTP-binding pocket, specifically in a cleft between the N-terminal and C-terminal domains.[1][10] This binding event promotes a conformational change in the FtsZ monomer to a state with a higher affinity for polymerization.[2][7]

The stabilization of FtsZ protofilaments by PC190723 disrupts the dynamic instability of the Z-ring, which is essential for its proper function during cell division.[1] This leads to the formation of non-functional, condensed FtsZ structures and ultimately inhibits cytokinesis, resulting in bacterial cell death.[1][3]

Caption: Mechanism of FtsZ inhibition by PC190723.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the spectrum of activity and mechanism of action of FtsZ inhibitors like PC190723.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of PC190723 Dilutions:

-

Prepare a stock solution of PC190723 in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the PC190723 dilutions.

-

Include a growth control well (bacteria without compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of PC190723 at which no visible growth is observed.

-

Caption: Workflow for MIC determination.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ in real-time by measuring changes in light scattering. An increase in light scattering indicates the formation of FtsZ polymers.

Protocol:

-

Protein Preparation:

-

Purify FtsZ protein from the desired bacterial species (e.g., S. aureus, B. subtilis).[1]

-

Pre-clear the FtsZ solution by ultracentrifugation to remove any aggregates.

-

-

Reaction Setup:

-

Prepare a reaction mixture in a suitable buffer (e.g., MES buffer with KCl and MgCl₂).[1]

-

Add the FtsZ protein to the reaction mixture in a cuvette.

-

Place the cuvette in a fluorometer or spectrophotometer equipped for light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).

-

Record a baseline reading.

-

-

Initiation of Polymerization:

-

Initiate polymerization by adding GTP to the cuvette.

-

To test the effect of PC190723, add the compound (dissolved in DMSO) to the reaction mixture prior to GTP addition. A control with DMSO alone should be run in parallel.

-

-

Data Acquisition:

-

Monitor the change in light scattering over time. An increase in signal indicates FtsZ polymerization.

-

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., MES buffer with KCl and MgCl₂).

-

In a 96-well plate, add FtsZ protein to the reaction buffer.[11]

-

Add PC190723 at various concentrations to the test wells. Include a no-compound control.

-

-

Initiation of Reaction:

-

Start the reaction by adding a defined concentration of GTP to all wells.[12]

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

-

-

Detection of Phosphate Release:

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released from GTP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.[11][12]

-

Add the malachite green reagent to each well.[11]

-

After a short incubation for color development, measure the absorbance at a specific wavelength (e.g., 620-650 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Calculate the amount of Pi released in each sample and determine the GTPase activity. The effect of PC190723 is evaluated by comparing the activity in its presence to the control.

-

Caption: Workflow for FtsZ GTPase activity assay.

Conclusion

The preliminary studies on PC190723 highlight its potential as a novel antibacterial agent with a specific mechanism of action against the essential cell division protein FtsZ. Its potent activity against Staphylococcus aureus, including resistant strains, makes it a valuable lead compound for further development. The provided data and experimental protocols serve as a foundational guide for researchers in the field of antimicrobial drug discovery, facilitating further investigation into FtsZ inhibitors and their therapeutic potential. Future work should focus on optimizing the spectrum of activity to include a broader range of pathogenic bacteria.

References

- 1. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of the cell-division inhibitor PC190723: modulation of FtsZ assembly cooperativity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.novusbio.com [resources.novusbio.com]

An In-Depth Technical Guide to the Interaction of FtsZ-IN-2 with the FtsZ GTP Binding Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between FtsZ-IN-2, a potent inhibitor of the bacterial cell division protein FtsZ, and its target, the FtsZ GTP binding site. This compound belongs to a class of 2,4,6-trisubstituted pyrimidine derivatives that have demonstrated significant anti-staphylococcal activity. This document details the quantitative data, experimental protocols, and the mechanistic understanding of how these compounds disrupt the function of FtsZ, a crucial protein in bacterial cytokinesis.

Introduction to FtsZ and this compound

Filamenting temperature-sensitive mutant Z (FtsZ) is a prokaryotic homolog of eukaryotic tubulin that plays a central role in bacterial cell division.[1] It polymerizes in a GTP-dependent manner to form the Z-ring at the future division site, which serves as a scaffold for the assembly of the divisome complex.[2] The GTPase activity of FtsZ is essential for the dynamic nature of the Z-ring, and its disruption leads to the inhibition of cell division and eventual bacterial cell death.[3] This makes FtsZ an attractive target for the development of novel antibacterial agents.[2]

This compound (also known as Compound 19) is a member of a novel class of amine-linked 2,4,6-trisubstituted pyrimidines designed as FtsZ inhibitors.[4][5] These compounds have been shown to interact with the FtsZ protein, inhibit its GTPase activity, and disrupt its polymerization, leading to potent antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[4][6]

Quantitative Data

The following table summarizes the biological activity of representative 2,4,6-trisubstituted pyrimidine FtsZ inhibitors, the class to which this compound belongs. The data is extracted from the primary research by Chan et al. (2017), where a library of 99 such compounds was synthesized and evaluated.[4] this compound is reported to have a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against both Methicillin-Susceptible Staphylococcus aureus (MSSA) and MRSA.[5]

| Compound ID (from Chan et al., 2017) | MIC against S. aureus ATCC 29213 (µg/mL) | IC50 against L929 cells (µM) |

| 14av_amine16 | 3.0 | 6.0 |

| 14av_amine17 | 4.0 | 8.0 |

| 14av_amine18 | 4.0 | 7.0 |

| 14aw_amine16 | 4.0 | 12.0 |

| 14ax_amine16 | 5.0 | 15.0 |

Mechanism of Action: Interaction with the FtsZ GTP Binding Site

Molecular docking studies have revealed that the 2,4,6-trisubstituted pyrimidine core of this class of inhibitors occupies the same binding pocket as the guanosine moiety of GTP.[7] This interaction is stabilized by an extensive network of hydrogen bonds with the FtsZ protein, suggesting that the pyrimidine moiety is crucial for binding.[7] By competitively binding to the GTP site, this compound and its analogs inhibit the GTPase activity of FtsZ and interfere with its polymerization into protofilaments.

Caption: Mechanism of this compound Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the 2,4,6-trisubstituted pyrimidine class of FtsZ inhibitors.

GTPase Hydrolysis Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is an indicator of its enzymatic activity. The inhibition of this activity by this compound is a key measure of its potency.

Protocol:

-

Protein Preparation: Purified S. aureus FtsZ protein is pre-cleared by centrifugation at 4°C to remove any aggregates.

-

Reaction Mixture: The reaction is carried out in a 96-well plate. Each well contains:

-

50 mM MES buffer (pH 6.5)

-

50 mM KCl

-

5 mM MgCl₂

-

1 mM GTP

-

5 µM FtsZ protein

-

Varying concentrations of the inhibitor (this compound) or DMSO as a control.

-

-

Incubation: The reaction mixture is incubated at 37°C for 20 minutes.

-

Phosphate Detection: The amount of inorganic phosphate released from GTP hydrolysis is measured using a malachite green-based colorimetric assay. The absorbance is read at 650 nm.

-

Data Analysis: The percentage of GTPase inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: GTPase Hydrolysis Assay Workflow.

Light Scattering Assay for FtsZ Polymerization

This assay monitors the polymerization of FtsZ into protofilaments by measuring the scattering of light. An increase in light scattering indicates polymer formation.

Protocol:

-

Protein Preparation: Purified S. aureus FtsZ protein is pre-cleared by centrifugation at 4°C.

-

Reaction Setup: The assay is performed in a quartz cuvette in a spectrofluorometer with both excitation and emission wavelengths set to 350 nm. The reaction mixture contains:

-

50 mM MES buffer (pH 6.5)

-

50 mM KCl

-

10 mM MgCl₂

-

5 µM FtsZ protein

-

Varying concentrations of the inhibitor (this compound) or DMSO as a control.

-

-

Baseline Measurement: A baseline reading is established for 2 minutes before initiating the polymerization.

-

Initiation of Polymerization: Polymerization is initiated by the addition of 1 mM GTP.

-

Data Acquisition: Light scattering is monitored over time (typically 10-20 minutes) at 37°C.

-

Data Analysis: The change in light scattering intensity over time is plotted to visualize the kinetics of FtsZ polymerization. The effect of the inhibitor is determined by comparing the polymerization curves in the presence and absence of the compound.

Caption: Light Scattering Assay Workflow.

Conclusion

This compound and its class of 2,4,6-trisubstituted pyrimidine derivatives represent a promising new scaffold for the development of antibacterial agents. Their mechanism of action, involving the direct inhibition of the FtsZ GTPase activity by binding to the nucleotide-binding site, has been validated through biochemical assays. The potent anti-staphylococcal activity of these compounds, including against resistant strains, underscores the potential of targeting FtsZ for novel antibiotic therapies. Further optimization of this chemical series could lead to the development of clinically useful drugs to combat the growing threat of antibiotic resistance.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. FtsZ inhibitors as a new genera of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Amine-Linked 2,4,6-Trisubstituted Pyrimidines as a New Class of Bacterial FtsZ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of FtsZ Inhibitors in Inducing Bacterial Filamentation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: FtsZ as a Prime Target for Novel Antibacterials

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets for the development of new therapeutic agents. One of the most promising of these targets is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a crucial prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that plays a central role in bacterial cell division.[1][2] It polymerizes in a GTP-dependent manner to form a dynamic, ring-like structure at the mid-cell, known as the Z-ring.[3] This Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and ultimately, cell division.[2]

Inhibition of FtsZ's function disrupts the formation or stability of the Z-ring, leading to a failure of cytokinesis. As the bacterial cell continues to grow in length but cannot divide, it results in a distinct filamentous phenotype.[2] This targeted disruption of a fundamental bacterial process makes FtsZ an attractive target for the development of new antibiotics with a novel mechanism of action.[1] This guide provides an in-depth technical overview of the role of FtsZ inhibitors in inducing bacterial filamentation, using a representative inhibitor, herein referred to as "FtsZ-IN-2," to illustrate the core concepts, experimental evaluation, and underlying molecular mechanisms.

Mechanism of Action: How this compound Induces Filamentation

This compound, as a representative FtsZ inhibitor, exerts its antibacterial effect by directly targeting FtsZ and modulating its polymerization dynamics. The primary mechanism involves the inhibition of FtsZ's intrinsic GTPase activity, which is essential for the dynamic turnover of FtsZ protofilaments within the Z-ring.[4][5] By binding to FtsZ, this compound can either prevent the hydrolysis of GTP or lock the protein in a conformation that is incompatible with proper Z-ring function. This leads to one of two primary outcomes, both culminating in the inhibition of cell division and the formation of filamentous bacteria:

-

Inhibition of Polymerization: Some FtsZ inhibitors prevent the initial assembly of FtsZ monomers into protofilaments. Without the formation of these polymers, the Z-ring cannot be established, and cell division is completely blocked.

-

Hyper-stabilization of Polymers: Conversely, other inhibitors can bind to and stabilize FtsZ polymers, preventing their depolymerization. This "freezing" of the Z-ring in a static state is equally detrimental to cell division, as the dynamic nature of the Z-ring is critical for its constrictive function.[6]

The consequence of this disruption is the uncoupling of cell growth from cell division, leading to the characteristic elongated, filamentous morphology.

Quantitative Analysis of this compound Activity

The efficacy of FtsZ inhibitors like this compound is quantified through a series of in vitro and cellular assays. The data presented below is a representative summary compiled from studies of various well-characterized FtsZ inhibitors.

| Parameter | Description | Representative Value | Bacterial Strain(s) |

| MIC | Minimum Inhibitory Concentration: The lowest concentration of the compound that prevents visible growth of a bacterium. | 1 - 10 µg/mL | Staphylococcus aureus, Bacillus subtilis |

| IC50 (GTPase Activity) | The concentration of the inhibitor that reduces the GTPase activity of purified FtsZ by 50%. | 5 - 20 µM | N/A (in vitro assay) |

| IC50 (Polymerization) | The concentration of the inhibitor that reduces FtsZ polymerization by 50%. | 10 - 50 µM | N/A (in vitro assay) |

| Cell Length Increase | The fold-increase in the average length of bacterial cells treated with the inhibitor compared to untreated controls. | 5 - 10 fold | Escherichia coli, Bacillus subtilis |

Detailed Experimental Protocols

The characterization of FtsZ inhibitors involves a suite of specialized biochemical and microbiological assays. The following are detailed protocols for the key experiments used to evaluate the activity of compounds like this compound.

Bacterial Growth and Filamentation Assay

Objective: To determine the effect of this compound on bacterial cell morphology and to quantify the induction of filamentation.

Materials:

-

Bacterial strain of interest (e.g., Bacillus subtilis 168)

-

Luria-Bertani (LB) broth and agar

-

This compound stock solution (in DMSO)

-

Microscope slides and coverslips

-

Phase-contrast microscope with a camera and image analysis software

Protocol:

-

Inoculate a single colony of the bacterial strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.

-

Grow the culture to early-exponential phase (OD600 of ~0.2-0.3).

-

Aliquot the culture into multiple tubes and add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a DMSO-only control.

-

Incubate the cultures for a defined period (e.g., 2-4 hours) at 37°C with shaking.

-

After incubation, take a small aliquot from each culture, place it on a microscope slide, and cover with a coverslip.

-

Observe the cells under a phase-contrast microscope.

-

Capture images of multiple fields of view for each treatment condition.

-

Use image analysis software to measure the length of at least 100 individual cells for each condition.

-

Calculate the average cell length and standard deviation for each treatment and compare to the control.

FtsZ Polymerization Assay (Light Scattering)

Objective: To monitor the effect of this compound on the polymerization of purified FtsZ in real-time.[7]

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

-

GTP stock solution (100 mM)

-

This compound stock solution (in DMSO)

-

Spectrofluorometer or a dedicated light scattering instrument

Protocol:

-

Prepare a reaction mixture containing purified FtsZ (e.g., 5 µM) in polymerization buffer.

-

Add this compound at the desired final concentration. Include a DMSO control.

-

Incubate the mixture at 30°C for 5 minutes.

-

Place the reaction mixture in a cuvette in the light scattering instrument, also maintained at 30°C.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately begin recording the light scattering signal at a 90° angle over time (e.g., for 10-20 minutes).

-

The increase in light scattering is proportional to the extent of FtsZ polymerization. Analyze the kinetics and the final steady-state level of scattering to determine the inhibitory effect of this compound.

FtsZ GTPase Activity Assay (Malachite Green)

Objective: To measure the effect of this compound on the GTP hydrolysis activity of FtsZ.[8]

Materials:

-

Purified FtsZ protein

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2)

-

GTP stock solution (10 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate and plate reader

Protocol:

-

Prepare reaction mixtures in a 96-well plate containing FtsZ (e.g., 2 µM) in reaction buffer.

-

Add this compound at a range of concentrations to different wells. Include a DMSO control and a no-FtsZ control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1 mM to all wells.

-

Incubate the plate at 37°C for a set time (e.g., 15 minutes).

-

Stop the reaction by adding the Malachite Green reagent, which will react with the inorganic phosphate released from GTP hydrolysis to produce a colored product.

-

After color development (as per the reagent manufacturer's instructions), measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Generate a standard curve using known concentrations of phosphate to quantify the amount of GTP hydrolyzed.

-

Calculate the percentage of GTPase activity inhibition for each concentration of this compound and determine the IC50 value.

Visualizing the Impact of this compound

Signaling Pathway of FtsZ-Mediated Cell Division and Inhibition

Caption: FtsZ-mediated cell division pathway and its inhibition.

Experimental Workflow for FtsZ Inhibitor Characterization

References

- 1. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly of an FtsZ Mutant Deficient in GTPase Activity Has Implications for FtsZ Assembly and the Role of the Z Ring in Cell Division - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

- 8. Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of FtsZ-IN-2

For Research Use Only

Introduction

The bacterial cell division protein FtsZ is an attractive target for novel antibacterial agents due to its essential role in cytokinesis and its high conservation across many bacterial species.[1][2][3][4] FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the assembly of the divisome and provides the constrictive force for cell division.[1][3][5] FtsZ-IN-2 is an investigational inhibitor that targets FtsZ, disrupting its polymerization and leading to the inhibition of bacterial cell division and eventual cell death.[6]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] This protocol is intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[3][8][9] The assay involves preparing two-fold serial dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[1][3] Following incubation, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Materials and Equipment

3.1. Reagents and Consumables

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well, U-bottom microtiter plates

-

Sterile reservoir basins

-

Sterile multichannel and single-channel pipettes and tips

-

Bacterial strains (see Table 1 for suggestions)

-

Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

-

Sterile saline solution (0.85% NaCl) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

3.2. Equipment

-

Biosafety cabinet (Class II)

-

Incubator (37°C)

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Microplate reader (optional, for quantitative analysis)

Experimental Protocol

4.1. Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will result in a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1][3]

4.2. Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.

-

In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells except for the first column.

-

Add 200 µL of the this compound working solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration) to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no this compound) and the twelfth column will serve as the sterility control (no bacteria).

4.3. Inoculation and Incubation

-

Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial inoculum. Do not inoculate the sterility control wells in column 12.

-

The final volume in each well will be 200 µL.

-

Seal the plate with a sterile lid or an adhesive plate sealer.

-

Incubate the plate at 37°C for 18-24 hours in ambient air.[9]

4.4. Determination of MIC

-

After incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the well indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Data Presentation

The MIC values of this compound should be recorded and presented in a clear and organized manner. A tabular format is recommended for easy comparison of the compound's activity against different bacterial strains.

Table 1: Example MIC Data for FtsZ Inhibitors

| Bacterial Strain | Type | FtsZ Inhibitor | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 29213 | Gram-positive | Compound 1 | 0.12 | [8] |

| Staphylococcus aureus (MRSA) ATCC 33591 | Gram-positive | PC190723 | 1 | [8] |

| Bacillus subtilis 168 | Gram-positive | Cinnamaldehyde | 0.5 | [11] |

| Enterococcus faecalis (VRE) | Gram-positive | Berberine Derivative | 4-16 | [11] |

| Escherichia coli ATCC 25922 | Gram-negative | Cinnamaldehyde | 0.1 | [11] |

| Pseudomonas aeruginosa | Gram-negative | Berberine Derivative | 32-128 | [11] |

Visualizations

FtsZ Signaling Pathway and Inhibition

Caption: Mechanism of FtsZ inhibition by this compound.

Experimental Workflow for MIC Assay

Caption: Broth microdilution MIC assay workflow.

References

- 1. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Development of Broad-Spectrum Antimicrobial Peptides through the Conjugation of FtsZ-Binding and Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. frontiersin.org [frontiersin.org]

- 11. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FtsZ-IN-2 in Bacterial Light Scattering Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filamenting temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial protein that plays a crucial role in cell division.[1][2][3][4] As a prokaryotic homolog of eukaryotic tubulin, FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins that constitute the divisome.[4][5][6][7] The proper dynamics of FtsZ assembly and disassembly are vital for bacterial cytokinesis, making it an attractive target for the development of novel antibiotics to combat the rise of multidrug-resistant bacteria.[1][2][3][8]

FtsZ-IN-2 is an inhibitor of FtsZ that has demonstrated anti-staphylococcal activity.[9] This compound inhibits the GTPase activity of FtsZ, thereby interfering with its polymerization dynamics.[9] Right-angle light scattering is a powerful and widely used biophysical technique to monitor the polymerization of proteins like FtsZ in real-time.[10][11][12][13] The intensity of scattered light increases as FtsZ monomers assemble into larger polymeric filaments. This application note provides a detailed protocol for utilizing this compound in a light scattering-based polymerization assay to characterize its inhibitory effects on FtsZ.

Principle of the Assay

The 90° light scattering assay monitors the formation of FtsZ polymers over time. When a beam of light passes through a solution containing FtsZ monomers, the amount of light scattered at a 90° angle is minimal. Upon the addition of GTP, FtsZ polymerizes into long filaments. These larger particles scatter significantly more light. The increase in light scattering intensity is directly proportional to the mass of the polymers formed, providing a real-time measurement of the polymerization kinetics.[12][14] The effect of an inhibitor, such as this compound, can be quantified by observing the reduction in the rate and extent of light scattering in its presence.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FtsZ polymerization pathway and the experimental workflow for its inhibition by this compound.

Caption: FtsZ Polymerization and Inhibition Pathway.

Caption: Experimental Workflow for Light Scattering Assay.

Quantitative Data Summary

The following tables provide typical concentration ranges and reported values for components in an FtsZ polymerization assay.

Table 1: Reagent Concentrations for FtsZ Polymerization Assay

| Reagent | Typical Concentration | Reference(s) |

| FtsZ Protein | 5 - 12.5 µM | [6][10][15] |

| GTP | 1 - 2 mM | [6][10][15] |

| MgCl₂ | 5 - 10 mM | [6][10][13] |

| KCl | 50 - 300 mM | [5][6][10][16] |

| pH | 6.5 - 7.5 | [6][10][16] |

Table 2: Inhibitory Activity of this compound

| Parameter | Value | Organism(s) | Reference |

| Minimum Inhibitory Concentration (MIC) | 2 µg/mL | MSSA, MRSA | [9] |

| IC₅₀ (GTPase Activity) | To be determined empirically | Staphylococcus aureus | [9] |

| IC₅₀ (Polymerization Inhibition) | To be determined empirically | Staphylococcus aureus |

Experimental Protocols

Materials and Reagents

-

Purified FtsZ protein (e.g., from Staphylococcus aureus)

-

This compound

-

Guanosine 5'-triphosphate (GTP) sodium salt

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

MES (2-(N-morpholino)ethanesulfonic acid) or PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)) buffer

-

Dimethyl sulfoxide (DMSO)

-

Ultrapure water

-

Micro-volume quartz cuvettes (e.g., 100-200 µL)

-

Spectrofluorometer with a Peltier temperature controller

Buffer Preparation

Polymerization Buffer (PB):

-

50 mM MES or PIPES, pH 6.5

-

50 mM KCl

-

10 mM MgCl₂

-

Adjust pH to 6.5 with NaOH.

-

Filter sterilize the buffer using a 0.22 µm filter.[16]

Stock Solutions:

-

FtsZ: Prepare a concentrated stock solution (e.g., 10-20 mg/mL) in a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM EDTA, 10% glycerol). Before use, centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to remove any aggregates.[16] Determine the protein concentration using a spectrophotometer (A₂₈₀) or a protein assay.

-

GTP: Prepare a 100 mM stock solution in ultrapure water. Aliquot and store at -20°C.

-

This compound: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

Light Scattering Assay Protocol

-

Instrument Setup:

-

Reaction Preparation (for a 200 µL final volume):

-

Prepare a master mix containing the Polymerization Buffer and FtsZ protein to a final concentration of 12 µM.[6]

-

For the control (no inhibitor), add an equivalent volume of DMSO as used for the inhibitor-containing samples.

-

For samples with the inhibitor, add the desired final concentration of this compound (e.g., in a range from 0.1 to 100 µM) from the stock solution.

-

The total volume of the reaction mix before the addition of GTP should be 196 µL.[6]

-

-

Assay Measurement:

-

Pipette 196 µL of the reaction mix into a pre-warmed cuvette.

-

Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate for 2-5 minutes.[6]

-

Start data acquisition to record the baseline light scattering signal for approximately 90 seconds to ensure a stable signal.[6]

-

Initiate the polymerization by adding 4 µL of 100 mM GTP (for a final concentration of 2 mM) to the cuvette.[6]

-

Gently mix the contents by pipetting up and down a few times, avoiding bubble formation.

-

Immediately resume data acquisition and monitor the change in light scattering intensity over time (e.g., for 10-20 minutes).

-

Data Analysis

-

Plotting the Data: Plot the light scattering intensity (in arbitrary units) as a function of time for each concentration of this compound and the control.

-

Determining the Initial Rate: The initial rate of polymerization can be determined from the slope of the initial linear portion of the polymerization curve.

-

Determining the Maximum Polymerization: The extent of polymerization is represented by the maximum light scattering signal reached at the plateau.

-

Calculating IC₅₀: To determine the half-maximal inhibitory concentration (IC₅₀), plot the initial rate of polymerization (or the maximum polymerization) as a function of the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Troubleshooting

-

No Polymerization Signal:

-

Verify the activity of the FtsZ protein.

-

Ensure GTP was added and is not degraded.

-

Check the buffer composition and pH.

-

-

High Initial Baseline:

-

The FtsZ stock may contain aggregates. Centrifuge the protein stock at high speed before use.[16]

-

-

Signal Precipitation/Decrease after Peak:

-

This can indicate bundling and precipitation of FtsZ filaments. This is a known characteristic of FtsZ polymerization under certain conditions.

-

Conclusion

The 90° light scattering assay is a robust and straightforward method for studying the kinetics of FtsZ polymerization and the effect of inhibitors like this compound. By following this protocol, researchers can obtain valuable quantitative data on the inhibitory potency of this compound, which is crucial for its further development as a potential antibacterial agent. This assay can be adapted for high-throughput screening to identify and characterize novel FtsZ inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. ftsz-as-an-antibacterial-target-status-and-guidelines-for-progressing-this-avenue - Ask this paper | Bohrium [bohrium.com]

- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The development of FtsZ inhibitors as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. FtsZ Polymerization Assays: Simple Protocols and Considerations [jove.com]

Application Notes and Protocols for FtsZ Sedimentation Assays Using FtsZ-IN-2

For Researchers, Scientists, and Drug Development Professionals

Note: While FtsZ-IN-2 is a known inhibitor of FtsZ with anti-staphylococcal activity, detailed public data regarding its specific application in FtsZ sedimentation assays is limited.[1][2] Therefore, this document provides a comprehensive protocol and application notes based on the well-characterized FtsZ inhibitor, PC190723 , which also targets FtsZ polymerization and serves as an excellent model for designing and interpreting FtsZ sedimentation assays with small molecule inhibitors.[3][4][5] PC190723 is known to stabilize FtsZ polymers, a mechanism that can be effectively quantified using the described sedimentation assay.[3][6]

Introduction

FtsZ (Filamenting temperature-sensitive mutant Z) is a crucial protein in bacterial cell division, forming the Z-ring at the division site, which is essential for cytokinesis.[7] Its structural and functional homology to eukaryotic tubulin makes it an attractive target for the development of novel antibacterial agents.[3] FtsZ inhibitors can disrupt the formation and dynamics of the Z-ring, leading to the inhibition of bacterial cell division and ultimately cell death.[8]

The FtsZ sedimentation assay is a fundamental in vitro method to study the polymerization of FtsZ and the effect of inhibitors on this process. This assay separates FtsZ polymers from monomers by ultracentrifugation. The amount of FtsZ in the pellet and supernatant can then be quantified to determine the extent of polymerization.

This application note provides a detailed protocol for utilizing this compound (using PC190723 as a proxy) in an FtsZ sedimentation assay to determine its effect on FtsZ polymerization.

Mechanism of Action of FtsZ Polymerization and Inhibition

FtsZ monomers, in the presence of GTP, polymerize in a head-to-tail fashion to form single protofilaments. These protofilaments can then associate laterally to form bundles or sheets, which constitute the Z-ring at the bacterial mid-cell. This process is dynamic, with continuous assembly and disassembly of the protofilaments, regulated by GTP hydrolysis.[9]

FtsZ inhibitors can interfere with this process through various mechanisms, including:

-

Inhibition of polymerization: Some compounds prevent the assembly of FtsZ monomers into protofilaments.

-

Stabilization of polymers: Other inhibitors, like PC190723, bind to and stabilize the FtsZ polymers, preventing their disassembly.[3][6] This disruption of the dynamic nature of the Z-ring is also detrimental to cell division.

This compound has been identified as an inhibitor of FtsZ GTPase activity, suggesting it interferes with the polymerization process.[1][2]

Below is a diagram illustrating the FtsZ polymerization pathway and the points of inhibition.

Caption: FtsZ polymerization pathway and points of inhibitor action.

Quantitative Data

The following tables summarize the quantitative data for the FtsZ inhibitor PC190723, which serves as a model for this compound.

Table 1: Inhibitory Activity of PC190723 against FtsZ

| Parameter | Value | Reference |

| IC50 (GTPase Activity) | 55 nM | [10] |

| MIC (MSSA) | 2 µg/ml | [1] |

| MIC (MRSA) | 2 µg/ml | [1] |

Table 2: Effect of PC190723 on Bacillus subtilis FtsZ Polymerization (Sedimentation Assay)

| PC190723 Concentration | Nucleotide | % FtsZ in Pellet | Reference |

| 0 µM | 2 mM GTP | ~10% | [3] |

| 10 µM | 2 mM GTP | ~90% | [3] |

| 0 µM | 0.1 mM GMPCPP | ~20% | [3] |

| 10 µM | 0.1 mM GMPCPP | ~95% | [3] |

(GMPCPP is a non-hydrolyzable GTP analog)

Experimental Protocols

Materials and Reagents

-

Purified FtsZ protein (e.g., from Staphylococcus aureus or Bacillus subtilis)

-

This compound (or PC190723 as a model compound)

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization Buffer (PB): 50 mM MES-KOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[3]

-

Dimethyl sulfoxide (DMSO)

-

Bovine Serum Albumin (BSA) standard

-

Bradford reagent or other protein quantification assay components

-

SDS-PAGE reagents

-

Ultracentrifuge with a suitable rotor (e.g., TLA-100)

-

Microcentrifuge tubes compatible with the ultracentrifuge rotor

Experimental Workflow

The following diagram outlines the workflow for the FtsZ sedimentation assay with an inhibitor.

Caption: Experimental workflow for the FtsZ sedimentation assay.

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a 10X stock of Polymerization Buffer (PB).

-

Prepare a stock solution of GTP (e.g., 20 mM in water, pH 7.0) and store at -20°C.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). The final DMSO concentration in the assay should be kept low (≤ 1%) to avoid effects on FtsZ polymerization.

-

Thaw purified FtsZ on ice. Clarify by centrifugation at 4°C if necessary.

-

-

Reaction Setup:

-

On ice, prepare reaction mixtures in ultracentrifuge tubes. For a 50 µL final reaction volume:

-

5 µL of 10X PB

-

FtsZ protein (to a final concentration of 5-10 µM)

-

This compound (at desired final concentrations) or DMSO for the control

-

Add nuclease-free water to a final volume of 49 µL.

-

-

Gently mix the components.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 10 minutes.[11]

-

-

Initiation of Polymerization:

-

Initiate the polymerization by adding 1 µL of 20 mM GTP to each reaction tube (final concentration 0.4 mM). For negative controls, add water or a non-hydrolyzable GTP analog like GMPCPP.

-

Mix gently by flicking the tube.

-

-

Incubation:

-

Incubate the reactions at 37°C for 15-30 minutes to allow for FtsZ polymerization to reach a steady state.[11]

-

-

Ultracentrifugation:

-

Pellet the FtsZ polymers by ultracentrifugation at approximately 350,000 x g for 20 minutes at 25°C.[3]

-

-

Separation of Supernatant and Pellet:

-

Carefully remove the supernatant containing the soluble FtsZ monomers and transfer it to a new tube.

-

Resuspend the pellet (containing FtsZ polymers) in 50 µL of 1X PB.

-

-

Analysis:

-

SDS-PAGE and Densitometry:

-

Mix equal volumes of the supernatant and resuspended pellet fractions with 2X SDS-PAGE sample buffer.

-

Run the samples on an SDS-PAGE gel.

-

Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

-

Quantify the band intensities of FtsZ in the supernatant and pellet lanes using densitometry software (e.g., ImageJ).

-

The percentage of FtsZ polymerization can be calculated as: (Pellet Intensity / (Pellet Intensity + Supernatant Intensity)) * 100.

-

-

Bradford Assay:

-

Quantify the protein concentration in the supernatant fraction using a Bradford assay with BSA as a standard.

-

The amount of FtsZ in the pellet can be calculated by subtracting the amount of FtsZ in the supernatant from the total amount of FtsZ added to the reaction.

-

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Low FtsZ polymerization in the control | Inactive FtsZ protein | Use freshly purified FtsZ or a new aliquot. Ensure proper storage conditions. |

| Incorrect buffer composition or pH | Verify the composition and pH of the polymerization buffer. | |

| Low GTP concentration or degraded GTP | Use a fresh stock of GTP. | |

| High background in the pellet (no GTP control) | FtsZ aggregation | Clarify FtsZ stock by centrifugation before use. Optimize buffer conditions (e.g., salt concentration). |

| Inconsistent results | Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. |

| Temperature fluctuations | Maintain consistent temperatures during incubation steps. | |

| Incomplete resuspension of the pellet | Ensure the pellet is fully resuspended before analysis. |

Conclusion

The FtsZ sedimentation assay is a robust method for characterizing the effects of inhibitors on FtsZ polymerization. By following this protocol, researchers can effectively evaluate the potential of this compound and other small molecules as antibacterial agents that target bacterial cell division. The use of a well-characterized inhibitor like PC190723 as a control is highly recommended for validating the assay and interpreting the results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]